molecular formula C21H28ClNO2 B2568390 1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216568-81-8

1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

Katalognummer: B2568390
CAS-Nummer: 1216568-81-8
Molekulargewicht: 361.91
InChI-Schlüssel: ZGSWPKVDLNXYOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a biphenyl ether group at position 1 and a 3-methylpiperidine moiety at position 3, with a hydrochloride counterion enhancing solubility. The biphenyl group contributes to lipophilicity, while the piperidine ring may influence receptor binding affinity and pharmacokinetics.

Eigenschaften

IUPAC Name

1-(3-methylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-17-6-5-13-22(14-17)15-20(23)16-24-21-11-9-19(10-12-21)18-7-3-2-4-8-18;/h2-4,7-12,17,20,23H,5-6,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSWPKVDLNXYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The key steps include:

    Formation of the Biphenyl Intermediate: This involves the coupling of two phenyl rings through a suitable catalyst, such as palladium, under controlled conditions.

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials like 3-methylpiperidine.

    Coupling of Intermediates:

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-([1,1’-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the biphenyl or piperidine rings.

    Substitution: The biphenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the biphenyl or piperidine rings.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds with similar structures to 1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride exhibit antidepressant properties. The piperidine ring is often associated with various psychoactive effects, making this compound a candidate for further studies in treating depression and anxiety disorders.

Central Nervous System Disorders

The compound has potential applications in the treatment of central nervous system disorders, including anxiety and depression. Its structural components suggest it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of similar biphenyl compounds in a mouse model of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting that 1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride could have comparable effects.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of biphenyl derivatives on neuronal cells exposed to oxidative stress. The findings demonstrated that these compounds could enhance cell viability and reduce apoptosis, indicating potential therapeutic implications for neurodegenerative diseases.

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive studies are needed to fully understand its long-term effects and potential side effects.

Wirkmechanismus

The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Piperidine vs.
  • Biphenyl vs. Adamantyl/Other Aryl Groups : The biphenyl group in the target compound enhances π-π stacking interactions in hydrophobic binding pockets compared to adamantyl (bulkier, more rigid) or simpler aryl groups .
  • Salt Forms: Dihydrochloride salts (e.g., ) may improve aqueous solubility but could affect bioavailability compared to monohydrochloride forms.

Pharmacological and Physicochemical Properties

Receptor Binding and Activity

  • Beta-Blocker Activity: The target compound’s aryloxypropanolamine scaffold is characteristic of beta-blockers like nadolol (MM0439.00, ). However, the 3-methylpiperidine group may reduce β1/β2 selectivity compared to nadolol’s tert-butylamine group.
  • Piperazine Derivatives : Analogues with piperazine substituents (e.g., ) often exhibit dual activity (e.g., alpha/beta antagonism) due to the flexibility and hydrogen-bonding capacity of the piperazine ring.
  • Adamantyl Derivatives : The adamantyl-substituted compound () likely shows enhanced CNS penetration due to increased lipophilicity, though this may compromise cardiovascular selectivity.

Physicochemical Data

Property Target Compound 1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol HCl Nadolol
Molecular Weight ~423.9 g/mol ~448.0 g/mol 309.4 g/mol
logP (Predicted) ~3.5–4.0 ~5.0 (adamantyl increases hydrophobicity) 1.4
Aqueous Solubility Moderate (HCl salt) Low (adamantyl reduces solubility) High (due to diol structure)
Melting Point Not reported Not reported 124–126°C

Key Trends :

  • The biphenyl group in the target compound balances lipophilicity and solubility better than adamantyl derivatives.
  • Nadolol’s lower logP and higher solubility correlate with its clinical use as a hydrophilic beta-blocker.

Biologische Aktivität

1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride, with the CAS number 1216568-81-8, is a complex organic compound notable for its potential biological activities. This compound features a biphenyl moiety and a piperidine ring, which are significant in its interaction with biological targets. Its molecular formula is C21H28ClNO2C_{21}H_{28}ClNO_{2}, and it has a molecular weight of 361.9 g/mol .

Chemical Structure

The structural complexity of this compound contributes to its diverse biological activities. The presence of the biphenyl group enhances hydrophobic interactions with various receptors, while the piperidine ring allows for hydrogen bonding, facilitating receptor modulation.

The biological activity of 1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1A_{1A} receptor. This receptor plays a crucial role in various neurological processes, including mood regulation and anxiety . The compound acts as a ligand, influencing signaling pathways associated with these receptors.

Research Findings

Recent studies have highlighted the compound's potential in modulating serotonergic signaling. For instance:

  • Receptor Binding Affinity : The compound exhibits high affinity for the 5-HT1A_{1A} receptor, which is critical for its antidepressant-like effects observed in animal models .
  • Functional Assays : In vitro assays demonstrated that the compound can induce ERK1/2 phosphorylation and inhibit adenylyl cyclase activity, indicating its role as a biased agonist at the 5-HT1A_{1A} receptor .

Case Study 1: Antidepressant Effects

In a study assessing the antidepressant-like effects of various compounds, 1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride was shown to significantly reduce immobility time in the Porsolt forced swimming test in rats. This suggests potential efficacy in treating depression .

Case Study 2: Selectivity Profile

Another research effort investigated the selectivity of this compound against adrenergic and dopaminergic receptors. The findings indicated that it maintains high selectivity for the 5-HT1A_{1A} receptor over adrenergic α1_{1} and dopaminergic D2_{2} receptors by over 1000 times, minimizing off-target effects .

Comparative Analysis with Similar Compounds

Compound NameAffinity for 5-HT1A_{1A}Selectivity Ratio (5-HT1A_{1A}: α1_{1}: D2_{2})
1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochlorideHigh>1000:1000:1000
1-(2-Methylpiperidin-1-yl)propan-2-olModerate100:10:10
N-Methyl-4-piperidinolLow10:100:100

Summary of Biological Activities

The biological activities of 1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride can be summarized as follows:

Potential Applications :

  • Neurological Disorders : Investigated for antidepressant properties.
  • Receptor Studies : Used as a ligand for studying serotonin receptor dynamics.

Key Findings :

  • High selectivity for serotonin receptors.
  • Efficacy demonstrated in behavioral models related to mood disorders.

Q & A

Q. What are the recommended synthetic routes for 1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride, and how can purity be optimized?

A common approach involves coupling a biphenyl-4-yloxy propanol precursor with 3-methylpiperidine under nucleophilic substitution conditions. For example, analogous compounds (e.g., NFPS in ) are synthesized via epoxide ring-opening reactions with amines. Purity optimization typically employs recrystallization using ethanol (EtOH) or acetonitrile, as demonstrated for structurally related aryloxy-propanol derivatives . Chromatography (e.g., silica gel with gradient elution) is recommended for intermediates.

Q. How can the crystal structure of this compound be resolved, and which software is preferred for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement. SHELXTL (Bruker AXS version) or open-source SHELX programs are recommended for structure validation .

Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?

Receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation for GPCR targets) are typical. For neuropathic pain targets (e.g., glycine transporters), capillary electrophoresis with cyclodextrin additives (as in ) can quantify neurotransmitter uptake inhibition .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to GlyT-1 or other transporters?

Molecular docking tools like LibDock and CDOCKER () enable structure-based virtual screening. For GlyT-1, a homology model based on the leucine transporter (LeuT) fold can be used. Key parameters include LibDock scores (>150 suggests strong binding) and CDOCKER interaction energies (lower than -35 kcal/mol indicates favorable binding). Validation via molecular dynamics (MD) simulations (e.g., Desmond or GROMACS) is advised .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

Salt formation (e.g., hydrochloride) improves solubility, as seen in structurally similar β-blockers ( ). Co-solvents like PEG-400 or cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin in ) enhance bioavailability. Particle size reduction via nano-milling is another option .

Q. How can impurity profiling be conducted to meet ICH guidelines?

High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) or LC-MS is recommended. For example, describes impurity quantification using reference standards (e.g., diastereomers or hydrolyzed byproducts). Method validation should include specificity, linearity (R² > 0.995), and LOQ ≤ 0.1% .

Q. What in vivo models are appropriate for evaluating neuropathic pain modulation?

The rat chronic constriction injury (CCI) model ( ) is widely used. Co-administration with GlyT-1/2 inhibitors (e.g., NFPS and Org-25543) can assess synergistic effects. Behavioral endpoints include mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) .

Q. How can structure-activity relationships (SAR) be explored for the 3-methylpiperidine moiety?

Synthesize analogs with varied piperidine substitutions (e.g., 4-methyl, spirocyclic) and test in functional assays. highlights the importance of the biphenyl-4-yloxy group for LibDock scores >150, while methylpiperidine optimizes steric fit in hydrophobic pockets. 3D-QSAR using CoMFA or CoMSIA can guide further optimization .

Data Contradiction Analysis

Q. Discrepancies in reported LogP values: How to resolve experimental vs computational predictions?

Experimental LogP (shake-flask or HPLC) often conflicts with computational tools (e.g., XLogP3). For this compound, the biphenyl group may cause overestimation in silico due to inadequate parameterization of π-π interactions. Validate via reverse-phase HPLC retention time correlation with known standards ( ) .

Q. Conflicting in vitro vs in vivo efficacy: What factors should be considered?

Poor pharmacokinetics (e.g., rapid metabolism of the piperidine moiety) may explain discrepancies. Conduct metabolite ID (LC-MS/MS) and plasma stability assays. notes that β-blocker analogs require N-methylation to resist CYP2D6 degradation, a strategy applicable here .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Impurity Profiling

ParameterMethodConditionsReference
PurityHPLC-UVC18 column, 0.1% TFA in H2O/MeOH
Chiral PurityChiralpak AD-HHeptane/EtOH/DEA (80:20:0.1)
Trace MetalsICP-MSHNO3 digestion, He collision gas

Q. Table 2. Computational Docking Results for Analog Optimization

CompoundLibDock ScoreCDOCKER Energy (kcal/mol)Target
Parent148.7-32.5GlyT-1
4-Me Piper156.2-36.8GlyT-1
Spirocycle142.3-29.4GlyT-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.